molecular formula C23H20O3 B14627969 Acetic acid;10-(4-methylphenyl)anthracen-9-ol CAS No. 57374-15-9

Acetic acid;10-(4-methylphenyl)anthracen-9-ol

Katalognummer: B14627969
CAS-Nummer: 57374-15-9
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: ILERAPVSKUYDGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;10-(4-methylphenyl)anthracen-9-ol is a complex organic compound with the molecular formula C23H18O2 This compound is characterized by the presence of an acetic acid moiety attached to a 10-(4-methylphenyl)anthracen-9-ol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;10-(4-methylphenyl)anthracen-9-ol typically involves the reaction of 10-(4-methylphenyl)anthracen-9-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;10-(4-methylphenyl)anthracen-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include anthraquinones, hydroanthracenes, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Acetic acid;10-(4-methylphenyl)anthracen-9-ol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of acetic acid;10-(4-methylphenyl)anthracen-9-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating cellular functions and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid, 4-methylphenyl ester: Similar in structure but lacks the anthracene moiety.

    9-Anthracenemethanol: Contains the anthracene core but differs in functional groups.

    9,10-Anthracenedicarboxylic acid: Another anthracene derivative with different substituents.

Uniqueness

Acetic acid;10-(4-methylphenyl)anthracen-9-ol is unique due to its specific combination of functional groups and the presence of both acetic acid and anthracene moieties

Eigenschaften

CAS-Nummer

57374-15-9

Molekularformel

C23H20O3

Molekulargewicht

344.4 g/mol

IUPAC-Name

acetic acid;10-(4-methylphenyl)anthracen-9-ol

InChI

InChI=1S/C21H16O.C2H4O2/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21(22)19-9-5-3-7-17(19)20;1-2(3)4/h2-13,22H,1H3;1H3,(H,3,4)

InChI-Schlüssel

ILERAPVSKUYDGH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.